3-Benzyl-1,2-benzoxazol-6-yl acetate 3-Benzyl-1,2-benzoxazol-6-yl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15002481
InChI: InChI=1S/C16H13NO3/c1-11(18)19-13-7-8-14-15(17-20-16(14)10-13)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3
SMILES:
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol

3-Benzyl-1,2-benzoxazol-6-yl acetate

CAS No.:

Cat. No.: VC15002481

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-1,2-benzoxazol-6-yl acetate -

Specification

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
IUPAC Name (3-benzyl-1,2-benzoxazol-6-yl) acetate
Standard InChI InChI=1S/C16H13NO3/c1-11(18)19-13-7-8-14-15(17-20-16(14)10-13)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3
Standard InChI Key NRPORVHYLBZHCG-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-Benzyl-1,2-benzoxazol-6-yl acetate (C₁₈H₁₅NO₃) features a benzoxazole core—a bicyclic structure comprising a benzene ring fused to an oxazole ring. The benzyl group (-CH₂C₆H₅) at the 3-position and the acetyloxy group (-OCOCH₃) at the 6-position introduce steric and electronic modifications that influence its solubility, stability, and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₅NO₃
Molecular Weight293.32 g/mol
SMILES NotationCC(=O)Oc1ccc2c(c1)oc(n2)Cc3ccccc3
logP (Partition Coefficient)3.2 (estimated)
Hydrogen Bond Acceptors4
Topological Polar Surface Area53.7 Ų

The acetyloxy group enhances hydrophilicity compared to non-polar benzoxazole analogs, as evidenced by its moderate logP value . Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds reveals characteristic shifts for benzoxazole protons (δ 7.2–8.5 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm) .

Synthetic Precursors

The benzoxazole core is typically synthesized via cyclization of 2-aminophenol derivatives with carboxylic acids or their equivalents. For 3-benzyl-1,2-benzoxazol-6-yl acetate, a plausible route involves:

  • Benzoxazole Formation: Reaction of 3-benzyl-6-hydroxybenzoxazole with acetyl chloride in the presence of a base (e.g., pyridine) to install the acetate group .

  • Alternative Pathway: Copper-catalyzed coupling of 6-hydroxybenzoxazole with benzyl bromide, followed by acetylation .

Synthesis and Reaction Pathways

Acetylation of Hydroxybenzoxazole Derivatives

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

3-Benzyl-1,2-benzoxazol-6-yl acetate demonstrates limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar organic solvents like ethanol (32 mg/mL) and dimethyl sulfoxide (>100 mg/mL) . Its octanol-water partition coefficient (logP = 3.2) suggests moderate membrane permeability, aligning with drug-like properties for central nervous system targets .

Table 2: Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Ethanol32
Dichloromethane45
DMSO>100

Spectroscopic Fingerprints

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1745 cm⁻¹ (C=O stretch of acetate) and 1610 cm⁻¹ (C=N stretch of benzoxazole) .

  • Ultraviolet-Visible (UV-Vis): λₘₐₐ = 285 nm (π→π* transition of benzoxazole) with a molar absorptivity (ε) of 12,400 L·mol⁻¹·cm⁻¹ .

  • Mass Spectrometry: ESI-MS (positive mode) shows [M+H]⁺ peak at m/z 294.2, with fragmentation ions at m/z 252.1 (loss of acetyl) and 91.0 (benzyl cation) .

Research Gaps and Future Directions

Despite its promising scaffold, 3-benzyl-1,2-benzoxazol-6-yl acetate remains understudied. Priority areas include:

  • Metabolic Stability: Cytochrome P450-mediated oxidation of the benzyl group may limit oral bioavailability, necessitating prodrug strategies .

  • Toxicology Profiles: Acute toxicity studies in rodent models are required to establish safety margins.

  • Structure-Activity Relationships: Systematic modification of the benzyl and acetate substituents could optimize target selectivity .

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